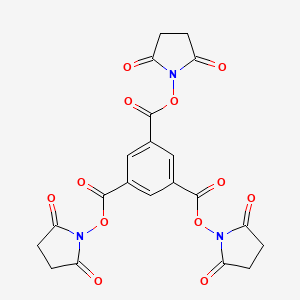![molecular formula C12H13FO3 B1310721 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid CAS No. 695186-85-7](/img/structure/B1310721.png)
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(3-Fluoropropoxy)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H13FO3 and a molecular weight of 224.23 . This compound exhibits both hydrophobic and hydrophilic properties due to the presence of both the phenyl and carboxylic acid functional groups.
Molecular Structure Analysis
The molecular structure of “3-[4-(3-Fluoropropoxy)phenyl]acrylic acid” can be represented by the SMILES notation: C1=CC(=CC=C1/C=C/C(=O)O)OCCCF . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Metal Complexes and Fluoro-Phenyl-Acrylic Acids Interactions
Research highlights the synthesis of new complexes of fluoro-phenyl-acrylic acids, specifically focusing on the interaction between (E)-3-(3-fluoro-phenyl)-acrylic acid and metals like Mn, Zn, and Co. These interactions lead to the creation of structures with potential applications in magnetic and materials chemistry. Notably, a C-F...F-C contact was identified, indicating significant fluoro-fluoro interactions which could influence the properties of these complexes (Liu, Liu, & Li, 2011).
Optoelectronic Properties
A theoretical study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye in DSSC (Dye-Sensitized Solar Cells), revealed the compound's structural, optoelectronic, and thermodynamic properties. Findings suggest its potential as a nonlinear optical material due to its dipole moment, polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).
Acrylic Epoxy Polymers
The atom-efficient preparation of a building block for fluorene-containing acrylic epoxy polymers demonstrates the application of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid derivatives in polymer chemistry. This preparation process highlights the importance of such compounds in synthesizing polymers with specific properties (Jung et al., 2011).
Hydrogel Modification for Medical Applications
Radiation-induced hydrogels modified with 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid derivatives showed increased swelling and thermal stability. These modifications enhance the hydrogels' potential in medical applications, indicating the role of such derivatives in developing advanced biomaterials (Aly & El-Mohdy, 2015).
Luminescence Enhancement
Research on terbium-doped poly(acrylic acid) containing 1,10-phenanthroline and 2,2′-bipyridine ligands showcases the enhancement of luminescent properties through the incorporation of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid derivatives. This enhancement, attributed to the antenna effect, demonstrates the compound's utility in developing luminescent materials (Flores, Caldino, & Arroyo, 2006).
Anticancer Potential
Cinnamic acid derivatives, including those related to 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid, have shown potential as anticancer agents. Their structural flexibility and the presence of reactive sites make them suitable candidates for the development of novel anticancer drugs, underscoring the medicinal chemistry applications of such compounds (De, Baltas, & Bedos-Belval, 2011).
Propriétés
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMMKASGSUZMPT-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420777 |
Source


|
| Record name | 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Fluoropropoxy)phenyl]acrylic acid | |
CAS RN |
695186-85-7 |
Source


|
| Record name | 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

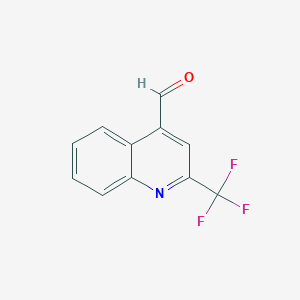
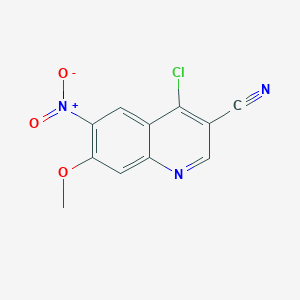
![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)
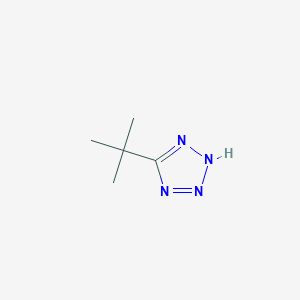
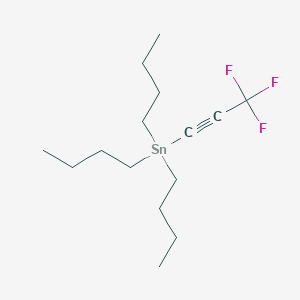
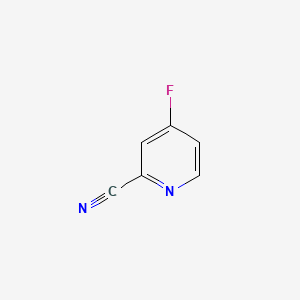
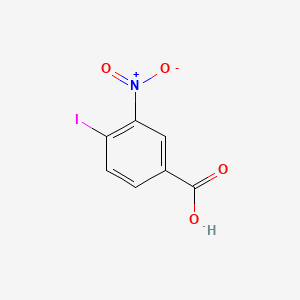
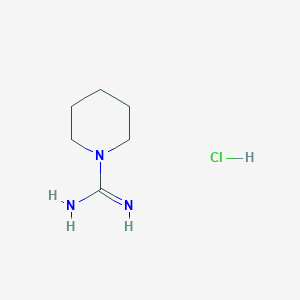
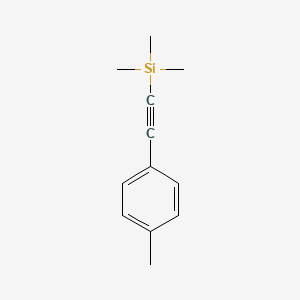
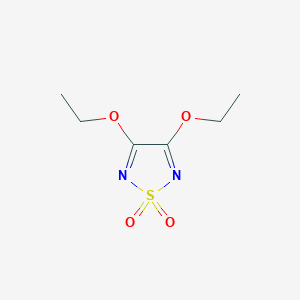
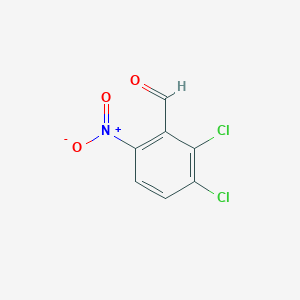
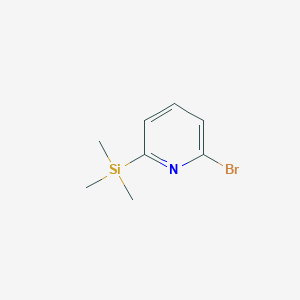
![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
